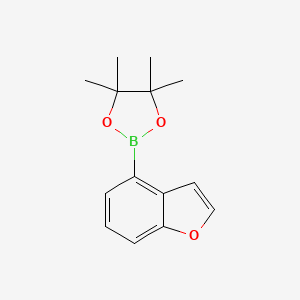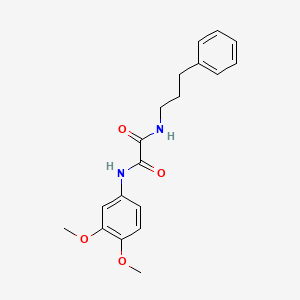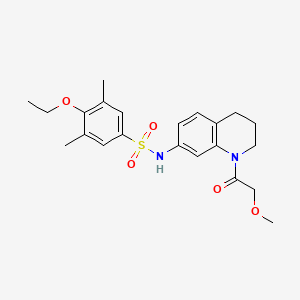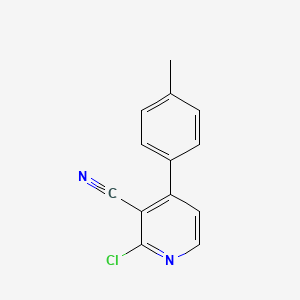
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a benzofuran moiety attached to a dioxaborolane ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the dioxaborolane ring in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.
Organic Synthesis: The compound is valuable in the formation of complex organic molecules through cross-coupling reactions.
Material Science: It is used in the development of organic electronic materials and polymers.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-viral properties.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.
Introduction of Dioxaborolane Ring: The dioxaborolane ring is introduced by reacting the benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the dioxaborolane compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuranones or other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
類似化合物との比較
Similar Compounds
- 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Benzothiophene-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Indole-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
This compound is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain cross-coupling reactions and enhances its potential biological activities compared to similar compounds with different heterocyclic moieties.
特性
IUPAC Name |
2-(1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBWRIRRPKKWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915412-92-9 |
Source


|
| Record name | 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)

![2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2994592.png)
![Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2994593.png)
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B2994594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2994598.png)
![(3Z)-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2994603.png)
![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)
